4-[(2-Methylquinazolin-4-yl)amino]phenol
Description
4-[(2-Methylquinazolin-4-yl)amino]phenol (CAS: 827031-26-5) is a quinazoline derivative characterized by a 2-methyl-substituted quinazoline core linked to a phenol group via an amino bridge. Its molecular formula is C₁₆H₁₅N₃O, with a molecular weight of 265.31 g/mol . This compound is of interest due to its structural similarity to pharmacologically active quinazoline derivatives, such as kinase inhibitors and antimicrobial agents.
Properties
CAS No. |
72700-24-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[(2-methylquinazolin-4-yl)amino]phenol |
InChI |
InChI=1S/C15H13N3O/c1-10-16-14-5-3-2-4-13(14)15(17-10)18-11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,16,17,18) |
InChI Key |
BUKSFPYVAMAJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The quinazoline scaffold is highly versatile, with modifications at the 2-, 4-, 6-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparison of key analogs:
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-[(2-Methylquinazolin-4-yl)amino]phenol | 2-CH₃ on quinazoline; -NH-PhOH linkage | 265.31 | Quinazoline, phenol, amino bridge |
| 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol | 6,7-OCH₃ on quinazoline | 297.31 | Methoxy groups, phenol |
| 4-{[6,7-Dibromo-2-(morpholin-4-yl)quinazolin-4-yl]amino}phenol | 6,7-Br; 2-morpholinyl | ~545.5 | Bromo, morpholine, phenol |
| 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | 3-Cl,4-F on phenyl; 7-OCH₃, 6-OH | ~350.7 | Halogens, methoxy, hydroxyl |
Key Observations :
- Methoxy Groups : The dimethoxy derivative (C₁₆H₁₅N₃O₃) exhibits increased molecular weight and polarity compared to the target compound, likely enhancing aqueous solubility .
- Halogen Substituents : Bromo and chloro groups (e.g., in and ) increase molecular weight and may enhance binding affinity via hydrophobic interactions or halogen bonding .
Physicochemical Properties
Thermal Stability and Melting Points:
- This compound: No direct melting point data is available, but analogs like 4-{[6,7-Dibromo-2-(morpholin-4-yl)quinazolin-4-yl]amino}phenol melt at 224–226°C .
- Azomethine Derivatives: Schiff bases such as 4-[4-(4-nitrobenzylideneiminophenylene)phenyleneimino methylidene]phenol melt at 213–215°C, with decomposition at 256°C .
Spectral Data:
- IR Spectroscopy: The target compound’s amino bridge would show N-H stretches (~1670 cm⁻¹), similar to ’s tertiary amine (1350 cm⁻¹ for C-N) .
- NMR: Aromatic protons in the quinazoline and phenol rings typically appear between δ 6.20–7.50 ppm .
Key Trends :
- High yields (>95%) are achievable with optimized conditions, such as isopropanol at 85°C for dimethoxy derivatives .
- Bromination steps () reduce yields (70%) due to steric and electronic challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
